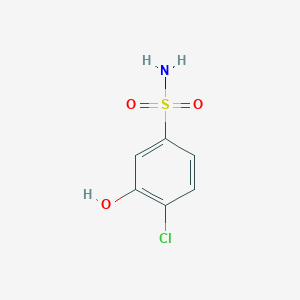
Phenylalanine,a-methyl--phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine, a-methyl–phenyl-, also known as α-methylphenylalanine, is a derivative of the essential amino acid phenylalanine. This compound is characterized by the presence of a methyl group attached to the alpha carbon of the phenylalanine molecule. It is an important compound in various biochemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of α-methylphenylalanine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of substituted phenylalanine derivatives . Another method includes the condensation of benzyl chloride with acetaminomalonic acid ester, followed by saponification and decarboxylation . Additionally, the condensation of benzaldehyde and hydantoin, followed by hydrogenation and hydrolysis, is also used .
Industrial Production Methods
Industrial production of α-methylphenylalanine often involves large-scale synthesis using asymmetric hydrogenation techniques. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
α-Methylphenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxime or nitroso compound.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of α-methylphenylalanine can yield oximes or nitroso compounds, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
α-Methylphenylalanine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Wirkmechanismus
The mechanism of action of α-methylphenylalanine involves its conversion to other biologically active compounds. It acts as a precursor to tyrosine, which is then converted to neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, alertness, and cognitive functions. The compound also stimulates the production of melanin, which is important for skin pigmentation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to α-methylphenylalanine include:
Phenylalanine: The parent compound, which lacks the methyl group on the alpha carbon.
Tyrosine: A derivative of phenylalanine with a hydroxyl group on the benzene ring.
D-Phenylalanine: The D-isomer of phenylalanine, which has different biological activities compared to the L-isomer.
Uniqueness
The uniqueness of α-methylphenylalanine lies in its structural modification, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its stability and alters its reactivity, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
2-amino-2-methyl-3,3-diphenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(17,15(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPQQADBNNQZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
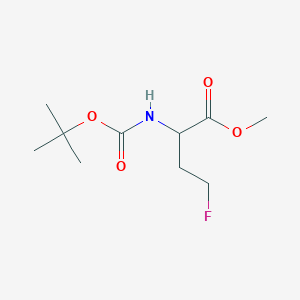
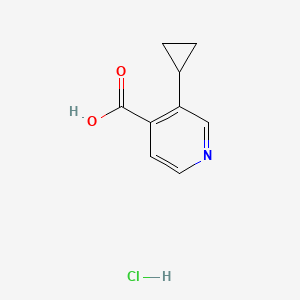
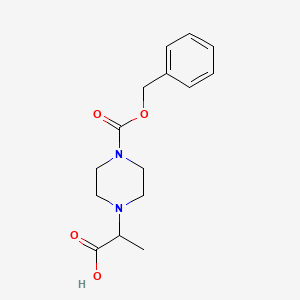
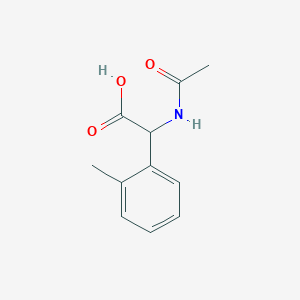
![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
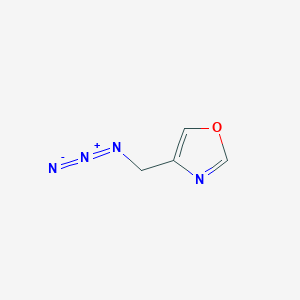
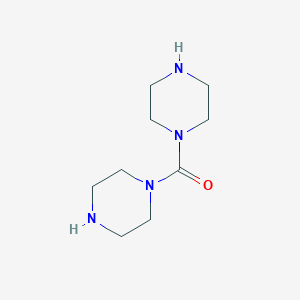
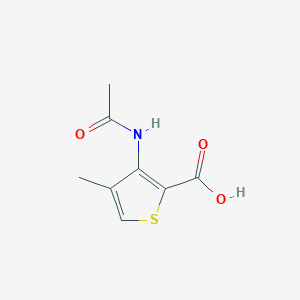

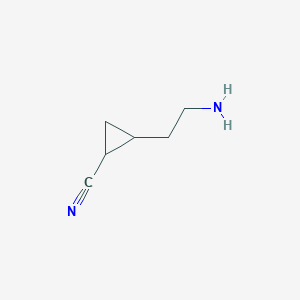
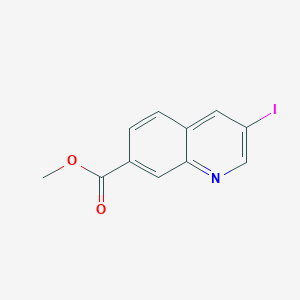
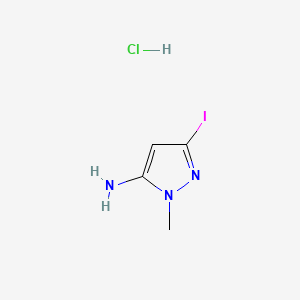
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
